![molecular formula C19H20N2OS B2881306 3-(3-乙基苯基)-2-甲基-5,6-二氢-2H-2,6-甲苯并[g][1,3,5]恶二唑环丁(3H)-硫酮 CAS No. 1019149-01-9](/img/structure/B2881306.png)
3-(3-乙基苯基)-2-甲基-5,6-二氢-2H-2,6-甲苯并[g][1,3,5]恶二唑环丁(3H)-硫酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the phenyl group could undergo electrophilic aromatic substitution, while the oxadiazocine ring could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar functional groups, the overall size and shape of the molecule, and the specific arrangement of its atoms .科学研究应用
化学转化和合成
研究探索了相关化合物的意外转化和合成,例如通过 Biginelli 缩合制备的化合物,在特定条件下显示出异构化和脱乙酰基反应 (Sedova, Krivopalov, & Shkurko, 2017)。这些研究突出了反应性和从基础结构中产生多种衍生物的潜力,这可能与所讨论的化合物有关。
抗真菌和抗菌应用
已经合成出新型的恶二唑衍生物,并显示出针对各种病原真菌菌株的有希望的抗真菌活性,表明在设计抗真菌药物中具有潜在应用 (Nimbalkar et al., 2016)。此外,来自相关化学结构的唑类衍生物已显示出针对特定细菌菌株的良好抗菌活性,表明它们在抗菌药物开发中的效用 (Tumosienė et al., 2012)。
缓蚀
恶二唑衍生物也因其在酸性溶液中对低碳钢的缓蚀效率而受到研究,展示了它们作为缓蚀剂的潜力 (Kalia et al., 2020)。该应用与寻求材料保护解决方案的工业部门尤为相关。
分子对接和构效关系
恶二唑衍生物的合成和评估,包括分子对接研究,提供了对它们的作用机制的见解,特别是在抗真菌应用中。这证明了该化合物进一步优化和发展为有效抗真菌剂的潜力 (Nimbalkar et al., 2016)。
抗癌活性
已经合成了一种新型的氧桥三环 Biginelli 加成物,并显示出对人乳腺细胞系的中等抗癌活性,表明类似化合物在癌症治疗中具有潜在的治疗应用 (Ibrahim et al., 2017)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
10-(3-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-3-13-7-6-8-14(11-13)21-18(23)20-16-12-19(21,2)22-17-10-5-4-9-15(16)17/h4-11,16H,3,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLXDTVVDUCJEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=S)NC3CC2(OC4=CC=CC=C34)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。